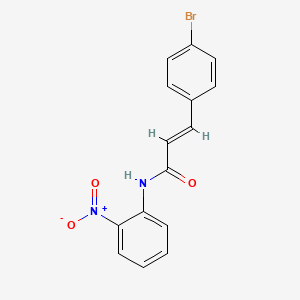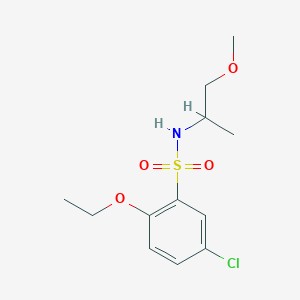
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a piperidinecarboxamide derivative that has been shown to have significant biological activity, making it a promising candidate for further research in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the body. Studies have demonstrated that this compound can increase the levels of antioxidant enzymes in the body, which can help to protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential uses. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.
Orientations Futures
There are a number of potential future directions for research on 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could help to identify new potential uses for the compound. Finally, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide involves the reaction of 2-methyl-3-phenylacrylonitrile with piperidine in the presence of a palladium catalyst. The resulting product is then hydrolyzed to form the final compound, this compound.
Applications De Recherche Scientifique
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a neuroprotective agent. Studies have shown that this compound has the ability to protect neurons from damage caused by oxidative stress, which is a common factor in many neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(11-14-5-3-2-4-6-14)12-18-9-7-15(8-10-18)16(17)19/h2-6,11,15H,7-10,12H2,1H3,(H2,17,19)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLIFYWNVTAJP-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(isobutylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B5419529.png)
![4-{1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5419552.png)

![2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5419569.png)

![2-[2-(3-fluorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419573.png)

![5-[(3-fluorophenoxy)methyl]-N-[1-(hydroxymethyl)cycloheptyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419584.png)

![N-benzyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5419610.png)
![1-(4-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5419612.png)


![7-[(1-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419627.png)